molecular formula C9H10BrClFN B2506831 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2044901-42-8

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2506831
CAS No.: 2044901-42-8
M. Wt: 266.54
InChI Key: SIHJVWXXQGOBEQ-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10BrClFN and its molecular weight is 266.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Development

A pivotal study by Hargitai et al. (2018) details the synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation to 1-substituted 8-amino-tetrahydroisoquinolines. This synthesis pathway leverages directed ortho-lithiation reactions to produce derivatives that serve as building blocks for potential central nervous system (CNS) drug candidates. The study underscores the versatility of 8-fluoro-3,4-dihydroisoquinoline derivatives in drug development, highlighting their potential application in creating novel CNS therapeutics (Hargitai, Nagy, Halász, Simig, & Volk, 2018).

Molecular Chemistry and Structure-Activity Relationship

Research on the structural aspects and reactivity of halogenated tetrahydroisoquinolines reveals their significant role in medicinal chemistry. For example, a study on brominated hydroxyquinoline as a photolabile protecting group showcases its higher single photon quantum efficiency and its suitability for in vivo applications due to its sensitivity to multiphoton-induced photolysis. This demonstrates the compound's utility in biological messenger caging, highlighting its potential in biochemistry and pharmacology (Fedoryak & Dore, 2002).

Antibacterial Properties and Synthesis

The synthesis and investigation of 8-nitrofluoroquinolone derivatives and their antibacterial properties are explored in another study, signifying the role of such halogenated quinolines in combating bacterial infections. This research emphasizes the development of novel antibiotics leveraging the unique chemical structure of these compounds for enhanced antibacterial efficacy (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Photophysical Properties

In a photophysical context, the study of the resonance Raman characterization of different forms of ground-state 8-bromo-7-hydroxyquinoline caged acetate in aqueous solutions provides insights into the compound's behavior in varying environments. Such studies contribute to a deeper understanding of the compound's photophysical properties and its potential applications in photodynamic therapy and molecular imaging (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHJVWXXQGOBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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